An In-depth Technical Guide to Methyl 6-amino-1H-indazole-4-carboxylate (CAS 885518-56-9)
An In-depth Technical Guide to Methyl 6-amino-1H-indazole-4-carboxylate (CAS 885518-56-9)
A comprehensive review of the available scientific literature reveals a significant scarcity of specific technical data for Methyl 6-amino-1H-indazole-4-carboxylate. While this compound is commercially available, detailed experimental protocols, quantitative physicochemical properties, and specific biological applications have not been extensively published. This guide, therefore, provides a summary of the general properties of the broader class of 6-aminoindazole derivatives, outlines a plausible synthetic approach based on established methodologies for related compounds, and discusses potential areas of application to guide researchers and drug development professionals.
Core Properties and Data
Direct experimental data for Methyl 6-amino-1H-indazole-4-carboxylate is limited. The following table summarizes the basic information available from commercial suppliers and chemical databases.
| Property | Value | Source |
| CAS Number | 885518-56-9 | Commercial Suppliers |
| Molecular Formula | C₉H₉N₃O₂ | Calculated |
| Molecular Weight | 191.19 g/mol | Calculated |
| Appearance | Not specified | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| Spectroscopic Data | Not available | - |
Due to the lack of specific experimental data, researchers are encouraged to perform their own characterization upon acquiring this compound.
The Indazole Scaffold in Drug Discovery
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a key feature in numerous therapeutic agents.
Derivatives of 6-aminoindazole, in particular, have shown promise as potent anticancer agents. These compounds are being investigated as inhibitors of various kinases and other enzymes involved in cancer progression, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Fibroblast Growth Factor Receptor 4 (FGFR4). The amino group at the 6-position serves as a crucial site for further chemical modification to explore structure-activity relationships (SAR) and optimize pharmacological properties.
Proposed Synthetic Pathway
While a specific, validated experimental protocol for the synthesis of Methyl 6-amino-1H-indazole-4-carboxylate is not available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the preparation of analogous indazole derivatives. The following multi-step synthesis is a hypothetical workflow.
Caption: A plausible synthetic workflow for Methyl 6-amino-1H-indazole-4-carboxylate.
Experimental Considerations (Hypothetical):
-
Nitration: The starting substituted toluene would undergo electrophilic nitration to introduce a nitro group.
-
Oxidation: The methyl group would be oxidized to a carboxylic acid.
-
Esterification: The carboxylic acid would be esterified to the methyl ester.
-
Reductive Cyclization: The nitro group ortho to the alkyl chain would undergo reduction and subsequent cyclization to form the indazole ring.
-
Reduction of the Second Nitro Group: A second nitro group at the 6-position would be reduced to the primary amine to yield the final product.
It is critical to note that this is a generalized and unverified synthetic scheme. Researchers should conduct thorough literature searches for analogous transformations and perform careful optimization and characterization at each step.
Potential Experimental Workflows and Applications
Given the interest in 6-aminoindazole derivatives as anticancer agents, a common experimental workflow would involve using Methyl 6-amino-1H-indazole-4-carboxylate as a building block for the synthesis of a library of amide or sulfonamide derivatives.
Caption: A general experimental workflow for the derivatization and biological evaluation of Methyl 6-amino-1H-indazole-4-carboxylate.
Detailed Methodologies for Key Experiments (General Protocols):
General Procedure for Amide Coupling:
-
To a solution of Methyl 6-amino-1H-indazole-4-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add a carboxylic acid (1.1 equivalents) and a peptide coupling agent such as HATU (1.2 equivalents) or EDC/HOBt (1.2 equivalents each).
-
Add a non-nucleophilic base, such as DIPEA (2-3 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
General Procedure for In Vitro Kinase Inhibition Assay:
-
Kinase activity is typically measured using a luminescence-based assay, such as the Kinase-Glo® assay (Promega).
-
Prepare a reaction mixture containing the kinase, its substrate, ATP, and a suitable buffer.
-
Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined time.
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent and measuring the resulting luminescence with a plate reader.
-
Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion and Future Directions
Methyl 6-amino-1H-indazole-4-carboxylate represents an under-investigated chemical entity with potential for the development of novel therapeutics, particularly in the area of oncology. The lack of detailed public data presents both a challenge and an opportunity for researchers. Future work should focus on:
-
The development and publication of a robust and scalable synthesis protocol for this compound.
-
Thorough characterization of its physicochemical properties, including solubility and stability.
-
Comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) to establish a reference dataset.
-
Exploration of its biological activity through screening against a panel of relevant biological targets.
By addressing these knowledge gaps, the scientific community can unlock the full potential of Methyl 6-amino-1H-indazole-4-carboxylate and its derivatives in drug discovery and development.

